molecular formula C13H19NO4 B2851252 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid CAS No. 1396972-27-2

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid

Cat. No.: B2851252
CAS No.: 1396972-27-2
M. Wt: 253.298
InChI Key: FLARWHPLHFLFMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid involves several steps. One common method starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with 3-methyl-pentanoic acid in the presence of a suitable base to form the desired product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the acylation reaction.

Chemical Reactions Analysis

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The furan ring and carbonyl group play crucial roles in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid can be compared with other furan-based compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with proteins and other biomolecules, making it valuable in proteomics research .

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-7(2)11(13(16)17)14-12(15)10-6-8(3)18-9(10)4/h6-7,11H,5H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARWHPLHFLFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=C(OC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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